molecular formula C12H10O5 B149092 7-Hydroxy-4-methylcoumarin-3-acetic acid CAS No. 5852-10-8

7-Hydroxy-4-methylcoumarin-3-acetic acid

Cat. No.: B149092
CAS No.: 5852-10-8
M. Wt: 234.2 g/mol
InChI Key: OOGKDHCQSZAEQI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

7-Hydroxy-4-methylcoumarin-3-acetic acid, also known as 2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, is a growth inhibitor of roots . It is believed to act as an inhibitor of the enzyme cytochrome P450 , which plays a pivotal role in drug metabolism.

Mode of Action

The compound is a blue fluorophore that has pH-dependent and environment-sensitive fluorescence . This coumarin is increasingly used to label peptides, nucleotides, and carbohydrates . The fluorescence behavior of coumarins upon excitation with ultraviolet (UV) light has propelled them into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .

Biochemical Pathways

Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together . They have numerous biological and therapeutic properties and play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Pharmacokinetics

It is known that the addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound, which is readily excreted from the body in urine .

Result of Action

The compound is believed to possess antioxidant properties, thereby potentially safeguarding cells against the damaging effects of free radicals . It is also used as a choleretic drug, which can relax the sphincter of the bile duct and relieve sphincter pain .

Action Environment

The action of this compound is influenced by environmental factors. Its fluorescence is pH-dependent and environment-sensitive . It is widely used for preparing bioconjugates of blue fluorescence . The compound should be kept in a dry, cool, and well-ventilated place .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4-methylcoumarin-3-acetic acid can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where resorcinol and ethyl acetoacetate are used as starting materials in the presence of a catalyst such as amberlyst-15 . The reaction typically yields the desired product with high efficiency and purity.

Industrial Production Methods

For industrial production, the Pechmann reaction is often optimized by using different Lewis acids as catalysts to improve yield and reaction conditions . The process involves careful control of temperature, solvent choice, and reaction time to ensure consistent and high-quality production of this compound.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-methylcoumarin-3-acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-4-methylcoumarin-3-acetic acid is unique due to its specific fluorescence properties, which are highly sensitive to pH and environmental changes. This makes it particularly valuable for applications requiring precise detection and imaging in various scientific fields .

Properties

IUPAC Name

2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-6-8-3-2-7(13)4-10(8)17-12(16)9(6)5-11(14)15/h2-4,13H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGKDHCQSZAEQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419822
Record name (7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5852-10-8
Record name (7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-4-methylcoumarin-3-acetic acid
Reactant of Route 2
7-Hydroxy-4-methylcoumarin-3-acetic acid
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